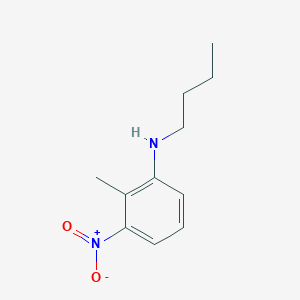

N-butyl-2-methyl-3-nitroaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

N-butyl-2-methyl-3-nitroaniline |

InChI |

InChI=1S/C11H16N2O2/c1-3-4-8-12-10-6-5-7-11(9(10)2)13(14)15/h5-7,12H,3-4,8H2,1-2H3 |

InChI Key |

YJWSQRBYLZIGNN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=C(C(=CC=C1)[N+](=O)[O-])C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Pathways for N-butyl-2-methyl-3-nitroaniline

The synthesis of this compound can be approached through several strategic routes, each leveraging fundamental organic reactions. These pathways include direct amination, regioselective nitration of a precursor, or more elaborate multi-step sequences.

Amination Reactions in the Presence of Nitro and Methyl Groups

A plausible direct synthesis involves the nucleophilic aromatic substitution (SNAr) on a suitably substituted benzene (B151609) ring. This pathway would utilize a precursor like 1-chloro-2-methyl-3-nitrobenzene, which serves as an electrophile. nih.govnih.gov The reaction proceeds by the attack of n-butylamine, acting as a nucleophile, on the carbon atom bearing the chloro leaving group.

The presence of the nitro (NO₂) group is crucial for this reaction to occur. As a strong electron-withdrawing group, it activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org The reaction is generally facilitated by heat and a base to neutralize the liberated acid.

| Reaction Step | Reactants | Reagents/Conditions | Product |

| Nucleophilic Aromatic Substitution | 1-chloro-2-methyl-3-nitrobenzene, n-butylamine | Polar aprotic solvent (e.g., DMF, DMSO), Heat, Base (e.g., K₂CO₃) | This compound |

Regioselective Nitration Strategies for N-Alkylated Anilines

An alternative approach begins with the N-alkylation of 2-methylaniline (o-toluidine) to form N-butyl-2-methylaniline, followed by electrophilic aromatic substitution to introduce the nitro group. The primary challenge in this route is achieving the desired regioselectivity.

The N-butylamino group is a powerful activating, ortho, para-directing group, while the methyl group is a weaker activating, ortho, para-director. In an electrophilic substitution like nitration, the directing effect of the N-butylamino group would dominate. Direct nitration of N-butyl-2-methylaniline with standard reagents like nitric acid and sulfuric acid would be expected to yield primarily the 4-nitro and 6-nitro isomers, with the 3-nitro product being a minor component due to unfavorable directing effects.

To circumvent issues like oxidation and lack of selectivity, modern methods for the nitration of N-alkyl anilines have been developed. One such method employs tert-butyl nitrite (B80452), which can achieve regioselective ring nitration under mild conditions. nih.govresearchgate.net However, even with such methods, directing the nitro group to the 3-position remains a significant synthetic challenge due to the electronic properties of the starting material.

| Substituent | Electronic Effect | Directing Influence | Predicted Major Isomers from Nitration |

| -NH(butyl) | Strongly Activating | ortho, para | 4-nitro, 6-nitro |

| -CH₃ | Weakly Activating | ortho, para | 4-nitro, 6-nitro |

Multi-Step Synthetic Routes from Precursor Molecules

Multi-step synthesis provides a more controlled, albeit longer, pathway to the target molecule. A highly logical and efficient route would commence with a commercially available precursor that already has the desired methyl and nitro group orientation. magritek.com

A feasible multi-step synthesis starts with 2-methyl-3-nitroaniline (B147196). biosynth.com The key transformation is the selective N-alkylation of the primary amino group with a butylating agent, such as 1-bromobutane (B133212) or butyl iodide. This reaction is typically carried out in the presence of a base to deprotonate the aniline (B41778) nitrogen, increasing its nucleophilicity and facilitating the SN2 reaction with the alkyl halide. This approach avoids the regioselectivity problems associated with nitrating an N-alkylated aniline.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2-methyl-3-nitroaniline | 1. Base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF). 2. n-butyl bromide (CH₃CH₂CH₂CH₂Br) | This compound |

Derivatization and Functionalization Reactions of this compound

The chemical structure of this compound contains two key functional groups amenable to further transformation: the secondary amine and the aromatic nitro group.

Formation of Schiff Bases and Imines with Aldehydes and Ketones

The reaction of amines with aldehydes and ketones is a cornerstone of organic synthesis. It is important to distinguish the reactivity of primary versus secondary amines. Primary amines react with carbonyl compounds to form imines, also known as Schiff bases (R₂C=NR'). libretexts.org

This compound is a secondary amine. Secondary amines react with aldehydes and ketones to form an unstable carbinolamine intermediate, which then typically dehydrates under acidic conditions to form an iminium ion ([R₂C=NR'R'']⁺), rather than a neutral Schiff base.

While the target compound forms an iminium ion, its primary amine precursor, 2-methyl-3-nitroaniline, readily undergoes condensation with aldehydes to form stable Schiff bases. For example, the reaction of 2-methyl-3-nitroaniline with 5-nitrothiophene-2-carbaldehyde yields the corresponding Schiff base, demonstrating the reactivity of the amino group on this particular aromatic scaffold. iucr.org

| Amine Type | Carbonyl Reactant | Reaction Conditions | Product Type |

| Primary (e.g., 2-methyl-3-nitroaniline) | Aldehyde or Ketone | Acid or base catalysis | Imine (Schiff Base) |

| Secondary (e.g., this compound) | Aldehyde or Ketone | Acid catalysis | Iminium Ion |

Reactions Involving the Aromatic Nitro Group (e.g., Reduction to Amine)

The reduction of an aromatic nitro group to a primary amine is one of the most significant transformations in synthetic chemistry, providing a gateway to a wide range of further functionalizations. youtube.com This reaction can be readily applied to this compound to produce N¹-butyl-2-methylbenzene-1,3-diamine.

A variety of reducing agents can accomplish this transformation, with the choice often depending on the presence of other sensitive functional groups in the molecule (chemoselectivity). Common methods include catalytic hydrogenation and the use of metals in acidic media. wikipedia.orgorganic-chemistry.org

| Reducing Agent | Typical Conditions | Notes |

| H₂ / Catalyst (Pd, Pt, Ni) | Pressurized H₂ gas, solvent (e.g., Ethanol, Ethyl Acetate) | Highly efficient and clean. Can sometimes reduce other functional groups. wikipedia.org |

| Fe / HCl or Acetic Acid | Refluxing acid | A classic, cost-effective, and reliable method often used in industrial settings. wikipedia.org |

| SnCl₂ / HCl | Acidic solution | A common laboratory-scale method. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic system | A milder reducing agent that can offer good chemoselectivity. |

| Sodium Hypophosphite / Pd/C | Biphasic water/2-MeTHF system | Offers good yield and selectivity in short reaction times. rsc.org |

Modifications at the Amino Nitrogen (e.g., Acylation, Alkylation)

The secondary amine functionality in this compound is a key site for chemical modification, readily undergoing acylation and further alkylation reactions.

Acylation: The N-butylamino group can be acylated using various acylating agents such as acyl chlorides or anhydrides. For instance, reaction with acetyl chloride in the presence of a base would yield the corresponding N-acetyl derivative, N-acetyl-N-butyl-2-methyl-3-nitroaniline. This transformation is significant as the resulting amide is generally less susceptible to oxidation and the acetyl group can act as a protecting group for the amine. The reaction conditions for acylation of similar nitroaniline compounds often involve the use of a base to neutralize the acid byproduct.

Alkylation: While the nitrogen atom in this compound is already alkylated with a butyl group, further alkylation to form a tertiary amine is possible, though it may require specific conditions. Direct alkylation of secondary anilines can sometimes be challenging due to the potential for competing reactions.

A plausible synthetic route to this compound itself involves the N-alkylation of its precursor, 2-methyl-3-nitroaniline. This can be achieved by reacting 2-methyl-3-nitroaniline with a butyl halide, such as butyl bromide, in the presence of a suitable base to deprotonate the aniline nitrogen, thereby increasing its nucleophilicity.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2-methyl-3-nitroaniline | Butyl bromide | This compound | N-Alkylation |

| This compound | Acetyl chloride | N-acetyl-N-butyl-2-methyl-3-nitroaniline | N-Acylation |

Electrophilic Aromatic Substitution Patterns

The position of electrophilic attack on the aromatic ring of this compound is governed by the directing effects of the three existing substituents: the N-butylamino group, the methyl group, and the nitro group.

N-butylamino group: The N-butylamino group is an activating, ortho-, para-directing group. The nitrogen atom's lone pair of electrons can be donated to the aromatic ring through resonance, increasing the electron density at the ortho and para positions.

Methyl group: The methyl group is also an activating, ortho-, para-directing group due to its electron-donating inductive effect and hyperconjugation. chemguide.co.uk

Nitro group: The nitro group is a deactivating, meta-directing group. It is strongly electron-withdrawing through both inductive and resonance effects, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position relative to itself. chemguide.co.uk

In this compound, the substituents are located at positions 1 (N-butylamino), 2 (methyl), and 3 (nitro). The directing effects of these groups can be summarized as follows:

| Substituent | Position | Activating/Deactivating | Directing Effect |

| N-butylamino | 1 | Activating | Ortho, Para (positions 2, 4, 6) |

| Methyl | 2 | Activating | Ortho, Para (positions 1, 3, 5) |

| Nitro | 3 | Deactivating | Meta (positions 1, 5) |

Considering the combined effects, the most activated positions for electrophilic attack are C4 and C6, which are para and ortho to the strongly activating N-butylamino group, respectively. The C5 position is meta to the nitro group and para to the methyl group, making it another potential site. However, the powerful activating and directing influence of the amino group is likely to dominate, favoring substitution at the C4 and C6 positions. Steric hindrance from the adjacent N-butylamino and methyl groups might slightly disfavor substitution at the C6 position compared to the C4 position.

This compound as a Key Synthetic Intermediate

The strategic placement of functional groups in this compound makes it a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic compounds.

Precursor in Heterocyclic Synthesis (e.g., Indole Derivatives)

Nitroarenes are common starting materials for the synthesis of indoles, a privileged scaffold in medicinal chemistry. Several named reactions can be envisioned for the conversion of this compound into indole derivatives.

Leimgruber–Batcho Indole Synthesis: This method involves the reaction of an o-nitrotoluene derivative with a formamide acetal to form an enamine, which is then reductively cyclized to the indole. researchgate.netwikipedia.org this compound, possessing a methyl group ortho to a nitro group, is a suitable substrate for this synthesis. The N-butyl group would be retained in the final indole product.

Cadogan–Sundberg Indole Synthesis: This reaction involves the reductive cyclization of an o-nitrostyrene derivative using a phosphite reagent. wikipedia.orghellenicaworld.comwikipedia.org While this would require prior modification of the methyl group of this compound to a styrenyl moiety, it represents another potential route to substituted indoles.

Role in the Synthesis of Complex Organic Molecules

The utility of this compound extends beyond indole synthesis. The amino group can be transformed into other functionalities, and the nitro group can be reduced to an amine, opening up further synthetic possibilities.

For instance, the precursor, 2-methyl-3-nitroaniline, has been used in the synthesis of Schiff bases through condensation with aldehydes. Specifically, it reacts with 5-nitrothiophene-2-carbaldehyde to form 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. iucr.org This reaction highlights the ability of the amino group to participate in condensation reactions, a common strategy for building larger molecular frameworks. It is expected that this compound would undergo similar reactions.

Furthermore, nitro compounds are known to be precursors for a wide range of biologically active molecules. nih.govmdpi.comresearchgate.net The reduction of the nitro group in this compound would generate the corresponding diamine, a versatile intermediate for the synthesis of various heterocyclic systems and other complex organic structures.

Advanced Structural Elucidation and Spectroscopic Investigations

Single-Crystal X-ray Diffraction Studies of N-butyl-2-methyl-3-nitroaniline and its Derivatives

Determination of Molecular Conformation and Geometry

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of 2-methyl-3-nitroaniline (B147196), such as the Schiff base formed with 5-nitrothiophene-2-carbaldehyde, these studies reveal detailed information about bond lengths, bond angles, and torsion angles. nih.goviucr.org

In one such derivative, the benzene (B151609) and thiophene (B33073) rings were found to be twisted relative to each other, with a dihedral angle of 23.16 (7)°. nih.goviucr.org This deviation from planarity is often attributed to steric hindrance and packing forces within the crystal lattice. The nitro group attached to the benzene ring is also significantly twisted, which can impact the degree of π-conjugation within the molecule. nih.goviucr.org For this compound, it is expected that the butyl group would exhibit conformational flexibility, and its orientation relative to the aromatic ring would be a key feature of its molecular geometry.

Table 1: Selected Bond Lengths and Angles for a 2-methyl-3-nitroaniline Derivative

| Parameter | Value |

|---|---|

| Dihedral Angle (Benzene-Thiophene) | 23.16 (7)° |

| N2—C7 distance | Short, indicating conjugation |

| Nitro group twist angle (relative to benzene ring) | 48.4 (2)° |

Data derived from a Schiff base of 2-methyl-3-nitroaniline. nih.goviucr.org

Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent interactions. These interactions are crucial in determining the physical properties of the material.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of close intermolecular contacts can be identified.

For the Schiff base derivative of 2-methyl-3-nitroaniline, Hirshfeld surface analysis revealed that the crystal packing is dominated by O···H (39%) and H···H (21.3%) contacts. nih.goviucr.org Other significant contacts include C···N/N···C (5.8%) and C···H/H···C (5.4%). nih.goviucr.org The red spots on the dnorm surface highlight the key hydrogen bonding interactions. nih.goviucr.org A similar analysis of this compound would be expected to show significant contributions from O···H and H···H contacts, with the butyl chain likely contributing to a larger proportion of H···H contacts.

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a 2-methyl-3-nitroaniline Derivative

| Contact Type | Contribution (%) |

|---|---|

| O···H | 39.0 |

| H···H | 21.3 |

| S···H | 5.9 |

| C···N/N···C | 5.8 |

| C···H/H···C | 5.4 |

Data derived from a Schiff base of 2-methyl-3-nitroaniline. nih.goviucr.org

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule.

Characterization of Characteristic Functional Group Frequencies

The IR spectrum of a molecule reveals absorptions corresponding to the vibrational modes of its functional groups. For this compound, key expected vibrational frequencies include those for the N-H, C-H (aromatic and aliphatic), C=C (aromatic), and NO₂ groups.

Based on data for the parent compound, 2-methyl-3-nitroaniline, and other nitroaromatics, the following assignments can be anticipated:

N-H stretching: Typically observed in the range of 3300-3500 cm⁻¹.

C-H stretching (aromatic): Around 3000-3100 cm⁻¹. scirp.org

C-H stretching (aliphatic): In the region of 2850-2960 cm⁻¹ for the butyl group.

NO₂ asymmetric and symmetric stretching: Strong absorptions are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. scirp.org

C=C stretching (aromatic): In the 1400-1600 cm⁻¹ region.

The NIST WebBook provides a gas-phase IR spectrum for 2-methyl-3-nitroaniline which can serve as a reference. nist.gov

Probing Intra- and Intermolecular Hydrogen Bonding Networks

Vibrational spectroscopy is particularly sensitive to hydrogen bonding. The formation of hydrogen bonds typically leads to a broadening and red-shifting (a shift to lower wavenumbers) of the stretching frequency of the donor group (e.g., N-H).

By comparing the spectra of this compound in different states (e.g., solid vs. dilute solution), it would be possible to distinguish between intra- and intermolecular hydrogen bonding. In the solid state, intermolecular hydrogen bonds would be more prominent, leading to more significant shifts in the N-H and NO₂ vibrational frequencies compared to a non-hydrogen bonding solvent. This technique is a powerful tool for understanding the supramolecular assembly of molecules in the solid state. chemicalbook.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. While one-dimensional (1D) NMR provides initial information on the chemical environment of magnetically active nuclei, advanced multi-dimensional techniques are required for a complete and unambiguous assignment of the complex spectrum expected for this compound and to study its dynamic properties.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC) for Proton and Carbon Assignment

To definitively assign the proton (¹H) and carbon (¹³C) signals of this compound, a suite of two-dimensional (2D) NMR experiments would be employed. These experiments resolve spectral overlap and reveal through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically over two or three bonds. For this compound, COSY would be instrumental in tracing the connectivity within the n-butyl chain by showing correlations between adjacent methylene (B1212753) groups (e.g., -CH₂-CH₂-CH₂-CH₃). It would also reveal couplings between the aromatic protons on the aniline (B41778) ring.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These are inverse-detected heteronuclear correlation experiments that map protons to the carbons to which they are directly attached. columbia.edu The HSQC experiment is generally preferred due to its higher resolution and sensitivity. columbia.edu For this compound, an HSQC spectrum would provide unambiguous one-bond correlations for each C-H pair, such as the methyl group on the ring, the various methylene groups of the butyl chain, and the aromatic C-H groups. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by their phase, providing similar information to a DEPT-135 experiment but with greater sensitivity. columbia.edu

The following table illustrates the type of data that would be obtained from these experiments for the assignment of the n-butyl group in this compound.

| Position | ¹H Chemical Shift (ppm) (Hypothetical) | ¹³C Chemical Shift (ppm) (Hypothetical) | Key HMBC Correlations (Hypothetical) |

| N-C H₂- | ~3.2 | ~45 | C(2) of aniline ring, C(2') |

| -CH₂-C H₂- | ~1.6 | ~30 | C(1'), C(3') |

| -CH₂-CH₂-C H₂- | ~1.4 | ~20 | C(2'), C(4') |

| -CH₂-CH₂-CH₂-C H₃ | ~0.9 | ~14 | C(3') |

Dynamic NMR for Rotational Barriers or Conformational Exchange

The structure of this compound suggests the possibility of restricted rotation around the C-N bond connecting the aniline nitrogen to the aromatic ring due to steric hindrance from the ortho-methyl group and potential electronic effects from the nitro group. Dynamic NMR (DNMR) spectroscopy is the technique of choice for investigating such conformational exchange processes that occur on the NMR timescale. montana.edu

By acquiring a series of ¹H or ¹³C NMR spectra at different temperatures (Variable Temperature NMR), one can observe changes in the line shape of signals corresponding to nuclei that are exchanging between magnetically inequivalent environments. montana.edu At low temperatures, where the rotation is slow on the NMR timescale, separate signals may be observed for different conformers. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. montana.edu

The analysis of these line shape changes allows for the calculation of the rate constants for the rotational process at different temperatures. From this data, the activation parameters for the rotational barrier, such as the Gibbs free energy of activation (ΔG‡), can be determined. Studies on structurally related amides and N-benzhydrylformamides have successfully used DNMR to quantify rotational barriers, which were found to be in the range of 20-23 kcal/mol for formyl group rotation. nih.gov For a molecule like this compound, DNMR could similarly provide quantitative data on the energy barrier to rotation around the C(aryl)-N(butyl) bond.

Mass Spectrometry for Fragmentation Pathways and Tautomeric Equilibrium Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through the analysis of fragmentation patterns.

In the analysis of this compound, electron ionization (EI) would likely be used to induce fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺·) corresponding to the intact molecule, and a series of fragment ion peaks. The fragmentation pathways of nitroaromatic compounds often involve characteristic losses. For nitrobenzene (B124822), for example, losses of NO₂, NO, and subsequent loss of CO are common. researchgate.net For this compound, one would expect to see fragmentation patterns arising from the butyl chain, the nitro group, and the methyl group.

Key expected fragmentation pathways would include:

Loss of the butyl group: A significant peak corresponding to the loss of a butyl radical (•C₄H₉), leading to the [M - 57]⁺ ion.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen, resulting in the loss of a propyl radical (•C₃H₇) and the formation of a stable iminium ion.

Loss of the nitro group: A peak at [M - 46]⁺ corresponding to the loss of NO₂.

Loss of NO: A peak at [M - 30]⁺ corresponding to the loss of a nitroso group.

The following table presents a hypothetical fragmentation pattern for this compound.

| m/z (Hypothetical) | Proposed Fragment |

| 208 | [M]⁺· |

| 191 | [M - OH]⁺ |

| 165 | [M - C₃H₇]⁺ |

| 162 | [M - NO₂]⁺ |

| 151 | [M - C₄H₉]⁺ |

| 134 | [M - C₄H₉ - OH]⁺ |

While tautomerism is less common in this class of compounds compared to, for instance, β-dicarbonyls, mass spectrometry could potentially be used to investigate any subtle equilibria if different tautomers exhibit distinct fragmentation patterns. However, for this compound, significant tautomeric forms are not readily apparent. The primary application of MS would be the confirmation of the molecular weight and the elucidation of its structure through fragmentation analysis.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-butyl-2-methyl-3-nitroaniline. While specific experimental and computational studies on this exact molecule are not widely available in public literature, extensive research on analogous compounds like 2-methyl-3-nitroaniline (B147196) nih.govnih.govnist.gov, other nitroaniline derivatives researchgate.netresearchgate.netresearchgate.netsphinxsai.com, and N-methylanilines nih.govresearchgate.net provides a robust framework for its theoretical characterization. Methods such as DFT, particularly with the B3LYP functional, and ab initio calculations are commonly employed to predict molecular properties with high accuracy. sphinxsai.com

The first step in a computational study is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For this compound, this involves determining bond lengths, bond angles, and dihedral angles.

Theoretical calculations on similar molecules, such as 2-methyl-5-nitroaniline, indicate that the benzene (B151609) ring is largely planar. core.ac.uk The nitro group and the amino group attached to the ring also tend to be nearly coplanar with the aromatic system to maximize conjugation, although steric hindrance from the adjacent methyl group may cause slight twisting. researchgate.netcore.ac.uk A key structural feature in 2-nitroaniline (B44862) derivatives is the formation of a six-membered chelate ring via an intramolecular hydrogen bond between the amino and nitro groups. researchgate.net

Conformational analysis would focus on the rotation around the N-C(butyl) bond and the C(aromatic)-N(amino) bond to identify the most stable conformers. The crystal structure for the related compound 2-methyl-3-nitroaniline has been determined, providing a basis for expected bond parameters. nih.gov

Below is a table of typical geometric parameters expected for the core structure of this compound, based on data from analogous compounds.

| Parameter | Expected Value | Reference Compound(s) |

|---|---|---|

| C-C (aromatic) Bond Length | ~1.37 - 1.40 Å | 2-methyl-3-nitroaniline |

| C-N (amino) Bond Length | ~1.36 - 1.40 Å | 2-methyl-3-nitroaniline, p-nitroaniline |

| C-N (nitro) Bond Length | ~1.47 Å | p-nitroaniline |

| N-O (nitro) Bond Length | ~1.23 - 1.25 Å | p-nitroaniline |

| C-C-N (amino) Bond Angle | ~120° - 124° | 2-methyl-3-nitroaniline |

| O-N-O Bond Angle | ~123° | p-nitroaniline |

The electronic properties of a molecule are primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.netthaiscience.info A smaller energy gap suggests higher reactivity and the possibility of intramolecular charge transfer (ICT). researchgate.net

The table below presents HOMO-LUMO gap data for related aniline (B41778) compounds, calculated using DFT methods, to provide context for the expected electronic behavior of this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| p-Nitroaniline | -6.55 | -2.31 | 4.24 | B3LYP/6-311++G(d,p) researchgate.net |

| 2-Chloro-4-nitroaniline | -9.39 | -5.47 | 3.92 | B3LYP/6-311G(d,p) sphinxsai.com |

| m-Methylaniline | -5.11 | -0.21 | 4.90 | B3LYP/6-311++G(d,p) researchgate.net |

| p-Methylaniline | -4.93 | -0.23 | 4.70 | B3LYP/6-311++G(d,p) researchgate.net |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. thaiscience.info The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP surface is expected to show the most negative potential (typically colored red or yellow) concentrated around the oxygen atoms of the nitro group, making them the primary sites for electrophilic attack and hydrogen bond acceptance. thaiscience.inforesearchgate.net Regions of positive potential (blue) are anticipated around the hydrogen atoms of the amino group (N-H), identifying them as the most likely sites for nucleophilic attack and hydrogen bond donation. The aromatic ring and alkyl groups would display intermediate potential (green). Such maps are crucial for understanding intermolecular interactions. researchgate.net

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation.

Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. researchgate.netreadthedocs.ioq-chem.com The calculated frequencies correspond to specific vibrational modes of the molecule's functional groups. For nitroaniline derivatives, key vibrational modes include the symmetric and asymmetric stretching of the NH₂ (or N-H) and NO₂ groups. researchgate.netsphinxsai.com The N-H stretching vibrations are typically found in the 3300-3500 cm⁻¹ range, while the NO₂ asymmetric and symmetric stretches appear around 1500-1530 cm⁻¹ and 1200-1350 cm⁻¹, respectively. researchgate.netniscpr.res.in The presence of an intramolecular hydrogen bond would cause a red shift (lowering of frequency) in the involved N-H stretching mode.

The following table summarizes characteristic vibrational frequencies observed and calculated for related nitroaniline compounds.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference Compound(s) |

|---|---|---|

| N-H Asymmetric Stretch | 3525 | o-Nitroaniline niscpr.res.in |

| N-H Symmetric Stretch | 3400 | o-Nitroaniline niscpr.res.in |

| C-H (aromatic) Stretch | 3050 - 3150 | 2-Nitroaniline researchgate.net |

| C-H (aliphatic) Stretch | 2850 - 3000 | General range |

| NO₂ Asymmetric Stretch | 1505 - 1521 | 2-Nitroaniline, 5-nitro-2-fluoroaniline researchgate.net |

| NO₂ Symmetric Stretch | 1233 - 1322 | 2-Nitroaniline, 5-nitro-2-fluoroaniline researchgate.net |

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, allows for the theoretical prediction of NMR chemical shifts (¹H, ¹³C, ¹⁵N). researchgate.net While specific calculated values for this compound are not available, data for related structures can provide estimates. For instance, ¹⁵N NMR chemical shifts for nitro groups are typically found in the range of 355 to 395 ppm relative to nitromethane, while primary aromatic amines appear at lower frequencies. science-and-fun.de Experimental ¹H NMR data for the parent compound, 2-methyl-3-nitroaniline, is available and could serve as a benchmark for validating theoretical calculations. chemicalbook.com

Study of Intramolecular and Intermolecular Interactions

The structure, stability, and crystal packing of this compound are heavily influenced by non-covalent interactions, particularly hydrogen bonds.

A prominent feature expected in this compound is a strong intramolecular hydrogen bond of the N-H⋯O type. This bond forms between the hydrogen of the secondary amino group and one of the oxygen atoms of the ortho-positioned nitro group. This interaction creates a stable six-membered pseudo-ring, a feature well-documented in crystal structures and theoretical studies of 2-nitroaniline derivatives. researchgate.netresearchgate.net This intramolecular bond significantly influences the molecule's conformation and planarity. researchgate.net

In addition to the intramolecular bond, intermolecular hydrogen bonds play a crucial role in the solid-state packing of the molecules. These can include N-H⋯O and weaker C-H⋯O interactions, where hydrogen atoms from the butyl chain or the aromatic ring interact with oxygen atoms of the nitro group on neighboring molecules. nih.govresearchgate.netcore.ac.uk Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts in a crystal lattice. nih.goviucr.org

Natural Bond Orbital (NBO) analysis is a powerful theoretical method used to study these interactions in detail. nih.gov NBO analysis can confirm the presence and quantify the strength of hydrogen bonds by calculating the stabilization energy (E⁽²⁾) associated with the delocalization of electrons from a lone pair NBO of the acceptor atom (oxygen) to the antibonding NBO of the donor bond (N-H or C-H). nih.govchalcogen.ro

Quantification of π-π Stacking Interactions

π-π stacking interactions are non-covalent forces that play a significant role in the stabilization of crystal structures. In aromatic compounds like this compound, these interactions arise from the alignment of phenyl rings. While direct studies on the N-butyl derivative are limited, research on related compounds provides valuable insights.

Theoretical calculations on various nitroaniline derivatives have shown that stacking interactions, particularly those involving a chelate ring formed by an intramolecular hydrogen bond and a neighboring phenyl ring, contribute significantly to the stability of the dimeric structures. acs.org

Table 1: Parameters of π-π Stacking Interactions in a 2-Methyl-3-nitroaniline Derivative

| Interacting Rings | Dihedral Angle (°) | Intercentroid Distance (Å) |

| Benzene and Thiophene (B33073) | 23.16 (7) | 3.603 (2) |

Data sourced from a study on a Schiff base derivative of 2-methyl-3-nitroaniline. nih.goviucr.org

Energetic Contributions to Dimerization and Crystal Packing

The dimerization and subsequent crystal packing of nitroaniline derivatives are governed by a complex interplay of intermolecular forces, including hydrogen bonds and π-π stacking interactions. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in quantifying these energetic contributions.

For various o- and p-nitroaniline derivatives, DFT calculations have revealed that the dimerization energy is significantly influenced by both hydrogen bonding and aromatic interactions. acs.orgjyu.fi In some 2-nitroaniline derivatives, the formation of an intramolecular hydrogen bond creates a six-membered chelate ring. The stacking of this chelate ring with a phenyl ring of an adjacent molecule was found to be a major contributor to the dimerization energy. acs.orgjyu.fi

In the case of p-nitroaniline aggregates, the dimerization stabilization energy has been calculated to be around 4.8 kcal/mol, primarily due to bifurcated intermolecular hydrogen bonding. researchgate.net The study of different nitroaniline derivatives highlights that the specific substitution pattern on the aniline ring dictates the dominant forces in the crystal packing, which can range from strong intermolecular N-H···O hydrogen bonds to weaker C-H···O interactions and π-π stacking. acs.orgjyu.fi

Table 2: Energetic Contributions to Dimerization in Nitroaniline Derivatives

| Derivative Type | Dominant Interactions | Calculated Dimerization Energy (kcal/mol) |

| 2-Nitroaniline Derivatives | Phenyl-chelate stacking, C-H···O hydrogen bonds | Significant contribution from stacking |

| p-Nitroaniline O-dimer | Bifurcated intermolecular hydrogen bonding | 4.8 |

Data extrapolated from studies on various nitroaniline derivatives. acs.orgjyu.firesearchgate.net

Mechanistic Studies of Chemical Reactions via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into reaction pathways and the structures of transient species like transition states.

These studies elucidate the reaction pathways, which can involve steps like hydrogen abstraction or oxygen addition. nih.gov The calculations help in identifying the most feasible reaction route by determining the potential energy barriers for each step. For instance, in the reaction of acetaldehyde (B116499) with a hydrazine (B178648) derivative, the transition state for the initial intermolecular hydrogen transfer was characterized, and the potential barrier was calculated to be 8.1 kcal/mol. nih.gov Such detailed mechanistic insights are crucial for understanding the formation of byproducts and for optimizing reaction conditions.

The surrounding solvent can significantly influence the reactivity of a molecule by altering its electronic properties. Computational models, such as the polarizable continuum model (PCM), are employed to simulate these solvent effects.

Studies on 4-nitroaniline (B120555) and its N-alkyl derivatives have shown that the dipole moments and polarizabilities of these molecules increase with the polarity of the solvent. indexcopernicus.com These changes in electronic properties, in turn, affect the reactivity of the molecules. The calculations revealed that an increase in the solvent polarity leads to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), implying enhanced reactivity. indexcopernicus.com This approach allows for a theoretical prediction of how the reactivity of this compound might be tuned by the choice of solvent.

Aromaticity and Electronic Delocalization Assessment (e.g., HOMA, NICS Indices)

The aromaticity of the benzene ring in this compound is a key determinant of its stability and reactivity. Aromaticity can be quantified using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

The HOMA index is a geometry-based measure of aromaticity, where a value of 1 indicates a fully aromatic system. In studies of nitroaniline derivatives, HOMA indices have been used to compare the π-electron distribution and aromaticity of the nitroaniline ring under the influence of different substituents. acs.orgjyu.fi For example, the formation of an intramolecular hydrogen bond in 2-nitroaniline derivatives can lead to a more effective π-electron delocalization, which would be reflected in the HOMA value. acs.orgjyu.fi

While specific HOMA or NICS values for this compound are not reported in the literature, the established methodologies can be readily applied to this compound to gain a quantitative understanding of its aromatic character and how it is influenced by the butyl, methyl, and nitro substituents.

Reactivity and Reaction Mechanism Investigations

Nucleophilic Aromatic Substitution (SNAr) Reactions

N-butyl-2-methyl-3-nitroaniline is primed for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of aromatic chemistry. The presence of the electron-withdrawing nitro group is crucial, as it activates the aromatic ring towards attack by nucleophiles. This activation is a general feature of nitroaromatic compounds, rendering the typically nucleophilic benzene (B151609) ring electrophilic enough to react with electron-rich species. bldpharm.com

Mechanism of Hydroxide (B78521) Attack on the Nitroaniline Ring

While specific studies on the hydroxide attack on this compound are not extensively documented in publicly available literature, the mechanism can be inferred from the well-established principles of SNAr reactions. The reaction would proceed via a two-step addition-elimination mechanism.

In the initial, rate-determining step, the hydroxide ion (OH⁻), a potent nucleophile, attacks the electron-deficient aromatic ring. The attack is directed to the carbon atoms ortho and para to the strongly electron-withdrawing nitro group. In the case of this compound, this would preferentially occur at positions ortho and para to the nitro group. This addition results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization. uic.edu

The second step involves the elimination of a leaving group from the Meisenheimer complex, which restores the aromaticity of the ring. In the absence of a better leaving group like a halide, the reaction with hydroxide might not proceed to a conventional substitution product unless other reactive pathways are available or if a group can be displaced under the reaction conditions.

Influence of Substituents and Solvent Polarity on Reaction Kinetics

The kinetics of SNAr reactions are profoundly influenced by the nature of the substituents on the aromatic ring and the polarity of the reaction solvent.

Substituent Effects: The substituents on the this compound ring play a significant role in modulating its reactivity.

| Substituent | Position | Electronic Effect | Influence on SNAr Reactivity |

| Nitro (NO₂) Group | 3 | Strong electron-withdrawing | Strongly activating, stabilizes the Meisenheimer complex |

| Methyl (CH₃) Group | 2 | Weak electron-donating | Slightly deactivating due to its inductive effect |

| N-butylamino Group | 1 | Electron-donating (by resonance) and electron-withdrawing (inductive) | Overall activating, but can also influence the position of nucleophilic attack |

Solvent Polarity: The polarity of the solvent significantly impacts the rate of SNAr reactions. The formation of the charged Meisenheimer complex is generally favored by polar solvents that can stabilize this intermediate. Studies on related substituted anilines have shown that the use of polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), can dramatically accelerate the reaction rates compared to protic solvents like methanol. bldpharm.comgoogle.com This is because polar aprotic solvents are excellent at solvating cations while leaving the nucleophile relatively "bare" and more reactive. In mixed solvent systems, the reaction kinetics can be finely tuned. bldpharm.comgoogle.com

Cyclization Reactions Leading to Fused Heterocycles

A key reactive pathway for o-nitroanilines, including this compound, is their propensity to undergo intramolecular cyclization reactions, leading to the formation of valuable fused heterocyclic compounds. These reactions often proceed under basic conditions and involve the interplay between the amine and nitro groups.

Intramolecular Cyclization Pathways involving the Nitro or Amine Group

The most common cyclization of o-nitroanilines involves a reductive cyclization, where the nitro group is reduced to a nitroso or hydroxylamino group, which then reacts with the adjacent amino group. However, direct base-catalyzed cyclizations are also well-documented. For this compound, a plausible intramolecular pathway under basic conditions would involve the deprotonation of the secondary amine, followed by nucleophilic attack of the resulting anion onto the carbon bearing the nitro group, or more likely, a more complex pathway involving the nitro group itself.

Electrochemical methods have also been developed for the reductive cyclization of o-nitroanilines, offering a green alternative to chemical reductants. These methods proceed through a tandem process of nitro reduction followed by intramolecular C-N bond formation. nih.gov

Formation of Benzimidazole (B57391) N-oxides and Other Ring Systems

A significant application of the cyclization of N-alkyl-o-nitroanilines is the synthesis of benzimidazole N-oxides. The reaction of N-n-butyl-2,6-dinitroaniline with sodium hydroxide in aqueous dioxane at reflux has been shown to produce 7-nitro-2-n-propylbenzimidazole-3-oxide quantitatively. nist.gov This suggests a similar reaction could be expected for this compound, likely leading to the formation of a corresponding benzimidazole N-oxide derivative. The mechanism is thought to involve the formation of an intermediate dianion which then cyclizes. nist.gov

The general synthesis of benzimidazole N-oxides from 2-nitroaniline (B44862) derivatives is a robust method, often favored over the direct oxidation of benzimidazoles. nist.gov These reactions are typically base-mediated and can be influenced by the substituents present on the aromatic ring and the N-alkyl group. nist.gov

Acid- and Base-Catalyzed Rearrangements of Nitroanilines

Under certain acidic conditions, N-nitroanilines can undergo rearrangements, although these are more commonly observed for N-nitro compounds rather than C-nitro compounds. For N-alkyl anilines, regioselective ring nitration can be achieved using reagents like tert-butyl nitrite (B80452), which can lead to various substituted nitroanilines. acs.org

Base-catalyzed rearrangements are less common for simple nitroanilines but can be involved in more complex transformations, often as part of a reaction sequence leading to cyclized products. For instance, the base-catalyzed isomerization of initially formed SNAr products has been observed in related systems. biosynth.com The presence of the N-butyl group could potentially open pathways for rearrangements that are not observed in simpler N-methyl or unsubstituted analogs, though this remains a subject for further investigation.

Thermal Rearrangement Mechanisms

While specific studies on the thermal rearrangement of this compound are not extensively documented, the mechanism can be inferred from theoretical investigations on analogous compounds, such as N-methyl-N-nitroanilines. Density functional theory (DFT) calculations suggest that the thermal rearrangement of N-alkyl-N-nitroanilines likely proceeds through a radical pair complex mechanism. acs.org

The process is initiated by the homolytic cleavage of the N-N bond, which requires significant activation energy. This cleavage results in the formation of a radical pair complex, consisting of an N-alkylaniline radical cation and a nitrogen dioxide radical, held within a solvent cage. These radical pairs can then recombine, followed by an aromatization step to yield the rearranged nitroaniline products. acs.org It is important to note that thermal rearrangements generally necessitate higher activation energies compared to their acid-catalyzed counterparts. acs.org

Acid-Catalyzed Rearrangement Mechanisms

The acid-catalyzed rearrangement of N-alkyl-N-nitroanilines provides a lower energy pathway compared to the thermal mechanism. acs.org Based on studies of N-methyl-N-nitroanilines, the reaction is initiated by the protonation of the nitrogen atom of the aniline (B41778) moiety. acs.org

Following protonation, the molecule undergoes a rearrangement to form a protonated N-alkyl-O-nitroso-N-phenylhydroxylamine intermediate. This transformation is believed to proceed through a three-membered spirocyclic oxadiaziridine (B14753810) transition state. This intermediate then undergoes homolytic dissociation to generate an N-alkylaniline cationic radical and a nitrogen dioxide complex. The subsequent recombination of these radicals and aromatization leads to the formation of the final protonated N-alkyl-nitroaniline products. acs.org The radical pair complexes in this pathway have been shown to be more stable than the corresponding solvent-caged radical pairs. acs.org

Redox Chemistry of the Nitro Group and its Derivatives

The nitro group is a key functional group in this compound, and its redox chemistry is of significant interest. It can undergo both reduction to form amino groups and participate in oxidation reactions under specific conditions.

Reduction Pathways to Amino Groups

The reduction of the nitro group in nitroaromatic compounds to a primary amino group is a well-established transformation in organic synthesis. acs.orgmdpi.com This process involves a six-electron reduction and typically proceeds through a series of intermediates. acs.org

The general pathway for the reduction of a nitro group is as follows:

Nitro to Nitroso: The initial two-electron reduction of the nitro group (NO₂) leads to the formation of a nitroso intermediate (NO).

Nitroso to Hydroxylamine: The nitroso group is rapidly reduced further to a hydroxylamino intermediate (NHOH). This step is significantly faster than the initial reduction of the nitro group. acs.org

Hydroxylamine to Amine: The final two-electron reduction of the hydroxylamino group yields the corresponding primary amine (NH₂).

This reduction can be achieved using various reagents and catalytic systems, as detailed in the table below.

| Reducing System | Description |

| Catalytic Hydrogenation | This is a common industrial method, often employing catalysts such as Palladium (Pd/C), Platinum (PtO₂), or Nickel (Raney Ni). It is generally a clean and efficient method. |

| Metal/Acid Combinations | Classic methods include the use of metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl). The Béchamp reduction, using iron and acid, was a historically significant industrial process. mdpi.com |

| Hydrazine (B178648) Hydrate (B1144303) | In the presence of a catalyst like Fe/C or Raney Ni, hydrazine hydrate (N₂H₄·H₂O) can effectively reduce nitro groups at relatively low temperatures. mdpi.com |

| Sodium Borohydride (NaBH₄) | While NaBH₄ alone is a mild reducing agent, its reactivity can be enhanced by transition metal catalysts to achieve the reduction of nitro compounds. mdpi.com |

The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule, to ensure chemoselectivity. acs.org

Oxidation Reactions

The oxidation of this compound can be complex, with potential reactions occurring at the N-butylamino group or the aromatic ring. The presence of the electron-withdrawing nitro group generally makes the aniline moiety less susceptible to oxidation compared to unsubstituted anilines. acs.org However, under strong oxidizing conditions, reactions can occur.

Oxidation of the N-Alkyl Group: Anodic oxidation studies on N-alkylanilines have shown that reactions can lead to N-dealkylation. acs.org For this compound, this would involve the removal of the butyl group to form 2-methyl-3-nitroaniline (B147196). The mechanism can also involve coupling reactions, leading to the formation of substituted benzidines and diphenylamines, with the product distribution being influenced by factors such as the steric bulk of the alkyl group and the reaction medium. acs.org

Oxidation of the Amino Group: While the oxidation of anilines to nitro compounds is a known transformation, the oxidation of a nitro-substituted aniline is more challenging. mdpi.comacs.org Extremely strong oxidizing agents, such as hypofluorous acid (HOF), have been used to oxidize electron-deficient anilines. acs.org Such a reaction could potentially lead to the formation of dinitro compounds.

No Publicly Available Research Found for this compound in Advanced Materials Science

Despite a comprehensive search for scientific literature, there is a notable absence of published research on the chemical compound this compound regarding its applications in advanced materials science and environmental research.

Efforts to gather information on its potential use in the development of organic chromophores for nonlinear optical (NLO) and optoelectronic materials, or as a precursor for specialty dyes and pigments, did not yield any specific studies, data, or detailed findings. The requested analysis, which was to be structured around its structure-property relationships for second harmonic generation (SHG) activity, investigations into optoelectronic responses in liquid crystal systems, and design principles for enhanced hyperpolarizability, could not be completed due to the lack of available data for this specific compound.

Similarly, no research was found detailing its role in chromophore synthesis, color properties, or the stability and spectroscopic behavior of any of its dye derivatives.

While the broader class of nitroanilines has been a subject of interest in materials science, and related compounds such as N-benzyl-2-methyl-4-nitroaniline and 2-methyl-3-nitroaniline have been investigated for their NLO properties, this specific derivative, this compound, does not appear in the accessible scientific literature within the scope of the requested topics.

Therefore, the generation of an article with detailed research findings, data tables, and in-depth analysis as per the provided outline is not possible at this time. Further research would be required to determine the properties and potential applications of this compound.

Applications in Advanced Materials Science and Environmental Research

Environmental Chemistry and Biodegradation Studies

The presence of nitroaromatic compounds in the environment, often as byproducts of industrial processes, has prompted significant research into their fate and transport. N-butyl-2-methyl-3-nitroaniline serves as a valuable model compound in these investigations.

In the field of environmental microbiology, understanding the potential for indigenous microorganisms to break down pollutants is crucial for assessing natural attenuation and developing bioremediation strategies. This compound, also known as 2-amino-6-nitrotoluene, has been utilized as a standard or reference compound in studies evaluating the degradation of nitroaromatic compounds by native microbial populations. sigmaaldrich.com By using a compound with a defined structure and known properties, researchers can more accurately quantify the degradation rates and pathways of more complex nitroaromatic mixtures found in contaminated sites. sigmaaldrich.com

| Application as a Reference Compound | |

| Area of Research | Evaluation of nitroaromatic compound degradation potential. sigmaaldrich.com |

| Function | Serves as a chemical standard. sigmaaldrich.com |

| Organisms Studied | Indigenous microorganisms from surface soils and aquifer materials. sigmaaldrich.com |

Research into the microbial transformation of nitroaromatic compounds is essential for predicting their environmental persistence. Studies have investigated the transformation of these compounds in various environmental matrices, including surface soils and aquifer materials. sigmaaldrich.com The general process of microbial transformation of nitrogen-containing organic matter involves several stages, starting with proteolysis, where proteins are broken down into amino acids. mdpi.com These smaller molecules can then be taken up by microorganisms and undergo further changes. mdpi.com

In the context of nitroaromatics, microorganisms can employ various enzymatic strategies to transform the compounds. For instance, the biotransformation of 2-amino-4-methyl-3-nitropyridine (B139313) by Cunninghamella elegans results in hydroxylation and the formation of a pyridine-1-oxide, while Streptomyces antibioticus can produce a lactam derivative. nih.gov These transformations highlight the diverse metabolic capabilities of microorganisms in altering the structure of nitroaromatic compounds. While specific pathway details for this compound are not extensively documented in the provided context, the general principles of microbial transformation of related compounds suggest that processes like hydroxylation, reduction of the nitro group, or modification of the alkyl chain are plausible degradation routes. mdpi.comnih.gov

Material Stabilization Applications (Drawing from N-butyl-p-nitroaniline Research)

The stability of energetic materials, such as propellants based on nitrate (B79036) esters, is a critical factor for safety and long-term storage. researchgate.net Stabilizers are added to these materials to prevent autocatalytic decomposition by scavenging acidic and radical species, particularly nitrogen oxides (NOx), that are generated during degradation. researchgate.netat.ua

Research has shown that derivatives of p-nitroaniline are effective stabilizers for nitrate ester-based materials. at.ua The introduction of long paraffin (B1166041) substituent groups, such as n-butyl, on the nitrogen atom of p-nitroaniline can enhance its solubility in the material matrix, leading to improved high-temperature stabilization effects. at.ua This suggests that N-butyl-p-nitroaniline is a promising stabilizer. at.ua

| Potential Stabilizer Characteristics | |

| Base Compound | p-nitroaniline derivatives. at.ua |

| Key Structural Feature | N-alkyl substitution (e.g., n-butyl). at.ua |

| Benefit of N-butyl group | Improved solubility and high-temperature stabilization. at.ua |

| Target Materials | Nitrate ester-based energetic materials. researchgate.netat.ua |

The primary mechanism by which aniline-based stabilizers function is through their reaction with nitrogen oxides (NOx), which are key intermediates in the autocatalytic decomposition of nitrate esters. researchgate.net These stabilizers are alkaline compounds that can neutralize acidic intermediates produced during the thermal breakdown of materials like nitrocellulose. researchgate.net

By reacting with nitrogen oxides, stabilizers like N-alkylated nitroanilines are converted into a series of nitroso and nitro derivatives. researchgate.netat.ua These "daughter products" may themselves possess stabilizing properties, continuing to protect the material even after the parent stabilizer has been consumed. researchgate.net The effectiveness of a stabilizer lies in its ability to efficiently remove these nitrogen oxide radicals, thereby terminating the exothermic decomposition reactions. researchgate.net It is hypothesized that this compound would operate through a similar mechanism, with the amine group serving as the reactive site for nitrosation and nitration by the degradation products of the energetic material.

Future Research Directions and Unexplored Avenues

Advanced Catalytic Systems for Synthesis and Transformations of N-butyl-2-methyl-3-nitroaniline

The synthesis of this compound and its subsequent chemical transformations can be significantly advanced through the development of novel catalytic systems. Current synthetic routes to similar N-alkylated nitroanilines often involve multi-step processes that may include protection and deprotection steps or the use of harsh reagents. sci-hub.se Future research could focus on more direct and efficient catalytic methods.

One promising avenue is the use of transition-metal catalysts for the N-alkylation of 2-methyl-3-nitroaniline (B147196) with butylating agents. Catalysts based on iridium, ruthenium, palladium, and gold have shown efficacy in the N-alkylation of various anilines with alcohols, which represents a greener alternative to alkyl halides. rsc.orgnih.govacs.org For instance, nitrile-substituted N-heterocyclic carbene (NHC)-Ir(III) and NHC-Ru(II) complexes have been successfully employed for the N-alkylation of anilines with alcohols in solvent-free conditions. acs.org The development of catalysts specifically optimized for the butylation of 2-methyl-3-nitroaniline could lead to higher yields and selectivity. A proposed catalytic cycle for such a reaction, based on known mechanisms, is depicted below.

Another area of exploration is the direct amination of a suitable aromatic precursor. While challenging, direct amination processes for aromatic nitro compounds using O-alkylhydroxylamines in the presence of a base and a metallic catalyst, such as copper, have been reported. google.com Research into applying and adapting such methods for the specific synthesis of this compound could provide a more atom-economical route.

Furthermore, catalysts can play a crucial role in the transformations of the this compound molecule itself. For example, the nitro group is a versatile functional handle that can be reduced to an amino group, opening up possibilities for the synthesis of diamine derivatives. The development of selective and green catalysts for this reduction, such as those based on supported metal nanoparticles or flow chemistry approaches with reagents like trichlorosilane, would be highly valuable. beilstein-journals.org

| Catalyst System | Potential Application | Advantages |

| NHC-Iridium/Ruthenium Complexes | N-alkylation of 2-methyl-3-nitroaniline with butanol | High efficiency, potential for solvent-free conditions. acs.org |

| Gold-Palladium Alloy Nanoparticles | Dehydrogenative aromatization to form N-alkylanilines | Heterogeneous catalysis, reusability. rsc.org |

| Copper Salts | Direct amination of a nitroaromatic precursor | Potential for one-step synthesis. google.com |

| Trichlorosilane (in flow) | Reduction of the nitro group | Mild, metal-free, scalable. beilstein-journals.org |

High-Throughput Screening and Combinatorial Chemistry Approaches for New Derivatives

The discovery of novel derivatives of this compound with enhanced or entirely new properties can be accelerated through the use of high-throughput screening (HTS) and combinatorial chemistry. anu.edu.auyoutube.com These techniques allow for the rapid synthesis and evaluation of large libraries of related compounds. nih.govnih.gov

A combinatorial library could be constructed by varying the substituents on the aniline (B41778) ring or by modifying the butyl chain. For instance, starting from a common precursor, different alkylating or acylating agents could be used to generate a diverse set of N-substituted derivatives. The "split and pool" synthesis strategy is a powerful method for creating such libraries on a solid support. nih.gov

Once synthesized, these libraries can be screened for a variety of properties using HTS assays. anu.edu.au For example, derivatives could be screened for their potential as:

Nitrification inhibitors: To reduce nitrogen loss in agriculture. biorxiv.org

Corrosion inhibitors: Given that some nitroanilines have shown this property. chempanda.comwikipedia.org

Biologically active compounds: As precursors for pharmaceuticals. chempanda.comwikipedia.org

The development of miniaturized and automated screening platforms would be crucial for efficiently handling and analyzing the large number of compounds generated. anu.edu.auyoutube.com

| Approach | Objective | Key Technologies |

| Combinatorial Synthesis | Generate a diverse library of this compound derivatives. | Split-and-pool synthesis, solid-phase organic synthesis. nih.gov |

| High-Throughput Screening | Rapidly identify derivatives with desired properties. | Automated liquid handling, microplate readers, cell-based assays. anu.edu.auyoutube.com |

Integration of this compound Derivatives into Emerging Functional Materials

The unique electronic and structural features of this compound suggest its potential as a building block for advanced functional materials. The nitro group is a strong electron-withdrawing group, which can impart interesting optical and electronic properties to a molecule.

One area of significant potential is in the development of nonlinear optical (NLO) materials . Push-pull systems, where an electron-donating group is connected to an electron-accepting group through a conjugated system, can exhibit large NLO responses. The aniline nitrogen acts as a donor and the nitro group as an acceptor in the this compound scaffold. Research could focus on synthesizing derivatives with extended conjugation or with stronger donor groups to enhance their NLO properties.

Another application is in the creation of electroactive polymers . Aniline and its derivatives are well-known precursors to conducting polymers like polyaniline. mdpi.com By incorporating this compound as a monomer or a co-monomer, it may be possible to tune the electronic properties, solubility, and processability of the resulting polymers. These materials could find use in sensors, electrochromic devices, and organic electronics.

Furthermore, the molecule could be a precursor for dyes and pigments . 3-Nitroaniline (B104315), a related compound, is used as a precursor for disperse dyes. wikipedia.org The specific substitution pattern of this compound could lead to dyes with unique colors and properties.

| Material Type | Potential Application | Rationale |

| Nonlinear Optical Materials | Optical switching, frequency conversion. | Push-pull electronic structure. |

| Electroactive Polymers | Sensors, organic electronics. | Aniline-based monomer for polymerization. mdpi.com |

| Dyes and Pigments | Textiles, coatings. | Chromophoric nitroaniline core. wikipedia.org |

Deeper Theoretical Insights into Excited State Dynamics and Photophysical Properties

A thorough understanding of the photophysical properties of this compound is essential for its application in areas like NLO and as photosensitizers. The presence of the nitro group often leads to complex excited-state dynamics, including rapid intersystem crossing and potential for photodissociation. rsc.org

Computational chemistry can provide invaluable insights into these processes. rsc.orgresearchgate.net Future research should employ advanced theoretical methods, such as time-dependent density functional theory (TD-DFT) and post-Hartree-Fock methods, to investigate the following aspects:

Electronic absorption and emission spectra: To predict the wavelengths of maximum absorption and fluorescence/phosphorescence.

Singlet-triplet energy gaps: To understand the potential for intersystem crossing and phosphorescence.

Potential energy surfaces of excited states: To map out the pathways for photochemical reactions and relaxation processes.

Influence of substituents and solvent: To determine how modifications to the molecular structure and the surrounding environment affect the photophysical properties.

Experimental studies using ultrafast laser spectroscopy can then be used to validate the theoretical predictions and provide a complete picture of the excited-state dynamics. The presence of a strong electron-withdrawing nitro group can sometimes inhibit photoreactivity, an effect that needs to be carefully studied for this specific molecule. researchgate.net

| Theoretical Method | Property to Investigate | Significance |

| TD-DFT | Absorption and emission spectra. | Predicts optical properties. |

| CASSCF/CASPT2 | Excited state potential energy surfaces. | Elucidates reaction mechanisms. |

| Molecular Dynamics | Solvent effects on photophysics. | Provides a more realistic model of the system. |

Sustainable Synthesis and Green Chemistry Applications

In line with the principles of green chemistry, future research should focus on developing sustainable synthetic routes to this compound and exploring its applications in environmentally benign processes. acs.org

This includes:

Use of renewable feedstocks: Exploring the synthesis of the aniline or butanol components from biomass.

Catalytic processes: As discussed in section 7.1, using catalysts to improve efficiency and reduce waste.

Green solvents: Employing water or other environmentally friendly solvents in the synthesis and transformations. acs.org

Flow chemistry: Utilizing continuous-flow reactors to improve safety, efficiency, and scalability, especially when dealing with potentially hazardous nitro compounds. beilstein-journals.org

In terms of applications, this compound derivatives could be investigated as:

Biodegradable agrochemicals: Designing molecules that are effective but break down into harmless substances in the environment.

Green corrosion inhibitors: Developing non-toxic alternatives to traditional corrosion inhibitors.

Components in sustainable materials: Incorporating the molecule into recyclable or biodegradable polymers.

The development of green synthetic methods for N-substituted anilines is an active area of research, with approaches like the Smiles rearrangement under metal-free conditions showing promise. acs.org

| Green Chemistry Principle | Application to this compound |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Use of Catalysis | Employing catalytic rather than stoichiometric reagents. rsc.orgnih.govacs.org |

| Design for Degradation | Creating derivatives that are biodegradable after their intended use. |

| Real-time analysis for Pollution Prevention | Utilizing in-situ monitoring techniques in a flow synthesis setup to control the reaction and minimize byproducts. |

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Condition | Byproduct Reduction Strategy |

|---|---|---|

| Nitration Temperature | 0–5°C | Slow addition of HNO₃ |

| Alkylation Solvent | Anhydrous DMF | Use molecular sieves |

| Purification Method | Column chromatography | Hexane:EtOAc (4:1) |

Basic Research: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and aliphatic butyl/methyl groups (δ 0.9–1.6 ppm). Splitting patterns confirm substitution positions .

- ¹³C NMR : Detect nitro group deshielding effects (C-NO₂ at ~145 ppm) .

Mass Spectrometry (MS) :

- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns. For example, loss of NO₂ (46 Da) is indicative of nitro groups .

IR Spectroscopy : Validate nitro (1520–1350 cm⁻¹, asymmetric stretching) and amine (3350–3310 cm⁻¹) groups .

Advanced Research: How can kinetic studies elucidate the nitro group’s electronic effects in substitution reactions?

Methodological Answer:

Reaction Monitoring : Use in situ NMR to track intermediates in nucleophilic aromatic substitution (e.g., reaction with thiols or amines) .

Computational Modeling :

- Apply DFT calculations (B3LYP/6-31G*) to map electron density around the nitro group and predict reactivity .

- Compare HOMO/LUMO energy gaps with experimental rate constants.

Kinetic Isotope Effects (KIE) : Study deuterated analogs to distinguish between stepwise and concerted mechanisms .

Q. Table 2: Key Mechanistic Insights

| Technique | Insight Generated | Reference |

|---|---|---|

| In situ NMR | Intermediate stability | |

| DFT Calculations | Electron-withdrawing effects | |

| KIE Experiments | Transition-state geometry |

Advanced Research: How can researchers resolve contradictions in spectral data for nitroaniline derivatives?

Methodological Answer:

Cross-Validation : Compare NMR and HRMS data with PubChem or NIST databases to identify anomalies (e.g., solvent peaks misassigned as product signals) .

Isomer Discrimination :

- Use NOESY NMR to confirm spatial proximity of substituents (e.g., butyl vs. methyl groups) .

- Synthesize and characterize positional isomers (e.g., 2-nitro vs. 4-nitro) as controls .

Collaborative Reproducibility : Share raw spectral data via platforms like Zenodo for peer validation.

Advanced Research: What factors influence the stability of this compound under varying storage conditions?

Methodological Answer:

Degradation Pathways :

- Photolysis : Nitro groups degrade under UV light; store in amber vials at -20°C .

- Hydrolysis : Susceptible in aqueous acidic/basic conditions; use anhydrous solvents .

Stability Assays :

Q. Table 3: Stability Recommendations

| Condition | Stability Outcome | Reference |

|---|---|---|

| Ambient light | Rapid photodegradation | |

| -20°C (dark) | >95% purity after 12 months | |

| Aqueous pH 7.4 | 20% degradation in 30 days |

Advanced Research: How can in silico models predict the biological activity of nitroaniline analogs?

Methodological Answer:

QSAR Modeling :

- Train models using datasets of nitroaniline derivatives with known bioactivity (e.g., enzyme inhibition data) .

- Use descriptors like logP, molar refractivity, and nitro group charge density.

Molecular Docking :

- Simulate interactions with target proteins (e.g., cytochrome P450) using AutoDock Vina .

- Validate with in vitro assays (e.g., IC₅₀ measurements) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.